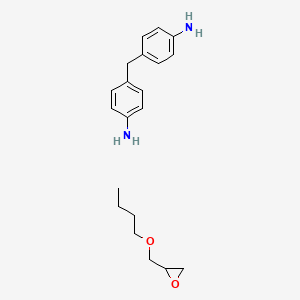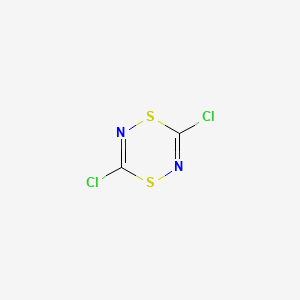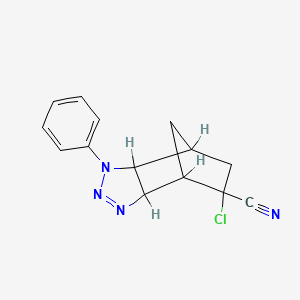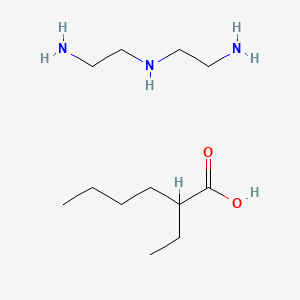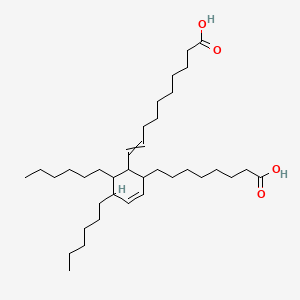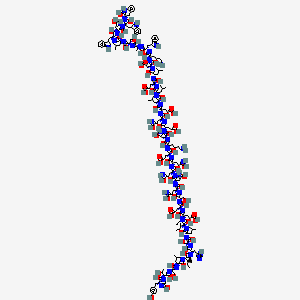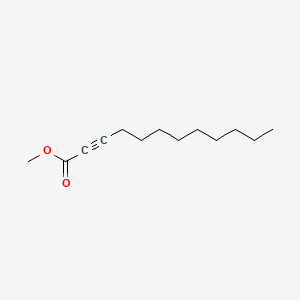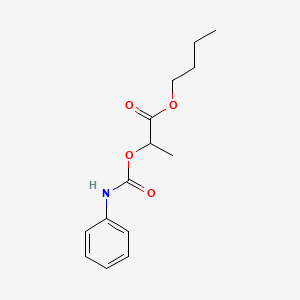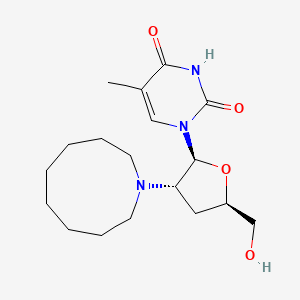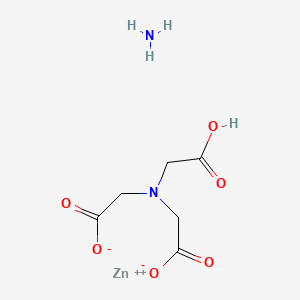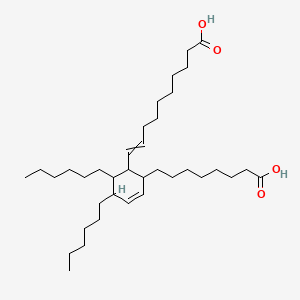
Dilinoleic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilinoleic acid is a dimerized fatty acid derived from linoleic acid, which is a polyunsaturated omega-6 fatty acid. It is commonly used in various industrial applications due to its unique chemical properties. This compound is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents .
準備方法
Dilinoleic acid is primarily obtained through the polymerization of linoleic acid. This process involves the dimerization of linoleic acid, which can be achieved through thermal or catalytic methods. The reaction typically occurs at elevated temperatures and may involve the use of catalysts such as clay or acidic resins . Industrial production methods often involve the use of high-pressure reactors to facilitate the polymerization process and achieve high yields of this compound .
化学反応の分析
Dilinoleic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form peroxides and other oxidation products. Common reagents for oxidation include oxygen or air, often in the presence of a catalyst.
Reduction: Reduction of this compound can yield saturated fatty acids. Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is commonly used for this reaction.
Esterification: this compound can react with alcohols to form esters. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Polymerization: This compound can undergo further polymerization to form polyamides, polyesters, and other polymeric materials.
科学的研究の応用
Dilinoleic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various polymers, including polyamides and polyesters.
Biology: this compound is used in the study of lipid metabolism and the role of fatty acids in biological systems.
Industry: this compound is used as a lubricant, corrosion inhibitor, and emulsifying agent in various industrial applications.
作用機序
The mechanism of action of dilinoleic acid involves its interaction with cellular membranes and enzymes. As a polyunsaturated fatty acid, it can incorporate into cell membranes, affecting their fluidity and function. This compound can also modulate the activity of enzymes involved in lipid metabolism, such as desaturases and elongases . Additionally, it can influence gene expression by activating transcription factors such as peroxisome proliferator-activated receptors (PPARs) .
類似化合物との比較
Dilinoleic acid is similar to other polyunsaturated fatty acids, such as linoleic acid and alpha-linolenic acid. its dimerized structure gives it unique properties, such as increased molecular weight and altered solubility. This makes this compound more suitable for certain industrial applications compared to its monomeric counterparts . Similar compounds include:
Linoleic acid: A monomeric polyunsaturated omega-6 fatty acid commonly found in vegetable oils.
Alpha-linolenic acid: A polyunsaturated omega-3 fatty acid found in flaxseed and other plant oils.
Dihomo-gamma-linolenic acid: An omega-6 fatty acid that serves as a precursor to anti-inflammatory eicosanoids.
This compound’s unique dimerized structure and properties make it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
13482-09-2 |
|---|---|
分子式 |
(C18H32O2)2 C36H64O4 |
分子量 |
560.9 g/mol |
IUPAC名 |
10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid |
InChI |
InChI=1S/C36H64O4/c1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38/h20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40) |
InChIキー |
CIRMGZKUSBCWRL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)O)CCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


